1h-Benzimidazole-1-sulfonic acid

Beschreibung

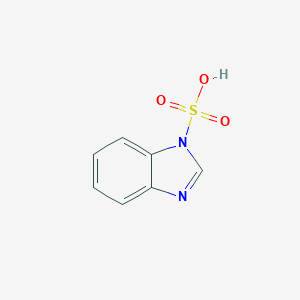

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzimidazole-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S/c10-13(11,12)9-5-8-6-3-1-2-4-7(6)9/h1-5H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNSRWKEQCGCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622912 | |

| Record name | 1H-Benzimidazole-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114389-46-7 | |

| Record name | 1H-Benzimidazole-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Tale of Two Isomers: An In-depth Technical Guide to 1H-Benzimidazole-1-sulfonic Acid and its 2-Substituted Counterpart

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Scaffold and the Significance of Sulfonic Acid Substitution

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique bicyclic structure, composed of fused benzene and imidazole rings, provides a versatile platform for drug design, enabling interactions with a wide array of biological targets.[][3] The introduction of a sulfonic acid group onto this scaffold can dramatically alter its physicochemical properties, such as acidity, solubility, and ability to interact with biological receptors. This guide provides a comparative analysis of two key isomers: 1H-Benzimidazole-1-sulfonic acid and 1H-Benzimidazole-2-sulfonic acid, highlighting their structural nuances, properties, and potential applications. While experimental data for the 2-isomer is more readily available, this guide will leverage established chemical principles and theoretical insights to build a comprehensive understanding of the less-explored 1-isomer.

Chemical Structure: A Positional Paradigm Shift

The fundamental difference between this compound and 1H-Benzimidazole-2-sulfonic acid lies in the point of attachment of the sulfonic acid moiety. In the 1-isomer, the sulfonyl group is bonded to one of the nitrogen atoms of the imidazole ring, forming an N-S bond. In contrast, the 2-isomer features the sulfonic acid group attached to the carbon atom situated between the two nitrogens, creating a C-S bond.[4] This seemingly subtle distinction has profound implications for the molecule's electronic structure, stability, and reactivity.

The N-S bond in this compound is inherently more labile than the C-S bond in the 2-isomer. The nitrogen atom is more electronegative than carbon, and the N-sulfonyl group can act as a leaving group under certain conditions. This characteristic suggests that the 1-isomer could be a valuable intermediate in organic synthesis, where the N-sulfonyl group might serve as a protecting or directing group that can be subsequently removed.

Conversely, the C-S bond in 1H-Benzimidazole-2-sulfonic acid is significantly more stable, making this isomer a more robust chemical entity. This stability is a key factor in its prevalence in various studies and applications.

Caption: Comparative structures of this compound and 1H-Benzimidazole-2-sulfonic acid.

Physicochemical Properties: A Comparative Overview

The difference in the substitution pattern is expected to manifest in the physicochemical properties of the two isomers. Below is a table summarizing the available experimental and computed data for 1H-Benzimidazole-2-sulfonic acid and the predicted properties for the 1-isomer.

| Property | This compound (Predicted) | 1H-Benzimidazole-2-sulfonic acid (Experimental/Computed) | Reference |

| Molecular Formula | C₇H₆N₂O₃S | C₇H₆N₂O₃S | [4] |

| Molecular Weight | 198.20 g/mol | 198.20 g/mol | [4] |

| Melting Point | Likely lower than the 2-isomer due to weaker intermolecular forces. | 116-119 °C | [5] |

| pKa | Expected to be a strong acid. | -1.47 ± 0.40 (Predicted) | [5] |

| Solubility | Predicted to be soluble in polar solvents. | Soluble in DMSO and Methanol (slightly). | [6] |

| Stability | The N-S bond is susceptible to hydrolysis, especially under acidic or basic conditions. | The C-S bond is chemically robust. |

Expert Insights: The lower predicted melting point for the 1-isomer is based on the likely disruption of the strong hydrogen bonding networks observed in the crystalline structure of many benzimidazole derivatives. The N-sulfonyl group would sterically hinder the typical N-H---N hydrogen bonding that contributes to a stable crystal lattice. The solubility of both isomers in polar solvents is driven by the highly polar sulfonic acid group.

Synthesis and Reactivity: Navigating Regioselectivity

The synthesis of these two isomers requires distinct strategies, primarily dictated by the desired point of sulfonation.

Synthesis of 1H-Benzimidazole-2-sulfonic acid

The established route to 1H-Benzimidazole-2-sulfonic acid involves the oxidation of 1H-benzimidazole-2-thiol.[5][7] This precursor is readily synthesized from the condensation of o-phenylenediamine with carbon disulfide. The subsequent oxidation of the thiol to the sulfonic acid can be achieved using various oxidizing agents, such as potassium permanganate or hydrogen peroxide.[5][7]

Proposed Synthesis of this compound

The synthesis of this compound is less documented. A plausible approach involves the direct N-sulfonation of benzimidazole. This reaction would likely employ a sulfonating agent such as sulfur trioxide (SO₃) or a complex of SO₃ with a Lewis base like pyridine or dioxane to moderate its reactivity.

The key challenge in this synthesis is controlling the regioselectivity. Benzimidazole has two nitrogen atoms, and while they are tautomerically equivalent in the unsubstituted ring, their reactivity can be influenced by the reaction conditions. The use of a strong base to deprotonate the benzimidazole prior to the addition of the sulfonating agent could favor N-sulfonation.

Caption: Proposed synthetic pathway for this compound.

Sources

- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Benzimidazole-2-sulfonic acid | C7H6N2O3S | CID 1572160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-BENZIMIDAZOLE-2-SULFONIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 1H-BENZIMIDAZOLE-2-SULFONIC ACID CAS#: 40828-54-4 [amp.chemicalbook.com]

- 7. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]

A Technical Guide to the Solubility Profile of 1H-Benzimidazole-1-sulfonic acid in Organic Solvents

Abstract

1H-Benzimidazole-1-sulfonic acid is a heterocyclic compound of significant interest due to the combined properties of the benzimidazole core, a prevalent scaffold in medicinal chemistry, and the highly polar sulfonic acid group. A comprehensive understanding of its solubility is fundamental for its application in synthesis, formulation, and drug development. Given the limited publicly available data for this specific isomer, this guide provides a predictive framework based on first principles and establishes robust, detailed protocols for its experimental determination. We will explore the theoretical underpinnings of its solubility, provide step-by-step methodologies for both quantitative and qualitative assessment, and discuss the critical safety considerations for handling this compound.

Introduction: Predicting Solubility from Molecular Architecture

The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The principle of "like dissolves like" serves as a foundational guideline.[1] The molecular structure of this compound contains two key moieties that dictate its behavior:

-

The Benzimidazole Core: This aromatic heterocyclic system is relatively nonpolar but possesses two nitrogen atoms capable of hydrogen bonding. Unsubstituted benzimidazole is sparingly soluble in water but shows good solubility in polar aprotic organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2]

-

The N-Sulfonic Acid Group (-SO₃H): The sulfonic acid group is one of the strongest organic acids and is highly polar.[3][4] Its presence dramatically increases a molecule's polarity and its capacity for strong hydrogen bonding, typically rendering it soluble in water and other polar solvents.[3][5]

Predicted Solubility Profile: Based on this composite structure, this compound is anticipated to be a highly polar, crystalline solid. Its solubility is predicted to be:

-

High in polar protic solvents (e.g., water, methanol, ethanol) where strong hydrogen bonding and acid-base interactions can occur.

-

Moderate to High in polar aprotic solvents (e.g., DMSO, DMF, acetone) that can effectively solvate the polar structure.

-

Very Low in non-polar solvents (e.g., hexane, toluene, diethyl ether) due to the significant mismatch in polarity.

Quantitative Determination of Equilibrium Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is the shake-flask method, which measures the concentration of a solute in a saturated solution at equilibrium.

Causality Behind Experimental Choices:

-

Equilibration Time: A sufficient incubation period (24-72 hours) is crucial to ensure the system reaches thermodynamic equilibrium. For novel compounds, it is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer increasing.

-

Temperature Control: Solubility is temperature-dependent.[2] Maintaining a constant temperature is essential for reproducible results. Standard ambient temperature (e.g., 25 °C) is typically used.

-

Phase Separation: Incomplete removal of undissolved solid is a primary source of error, leading to an overestimation of solubility. Centrifugation followed by filtration through a low-binding filter (e.g., PTFE) provides a robust method for obtaining a clear, particle-free supernatant.

-

Quantification: An analytical technique with sufficient sensitivity and linearity, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, is required. The benzimidazole core provides a strong chromophore, making it well-suited for UV-based detection.

Experimental Workflow:

Caption: Workflow for quantitative solubility determination.

Detailed Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials (e.g., add 10 mg to vials that are expected to dissolve <5 mg). The excess solid ensures that a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of each selected organic solvent into the corresponding vials.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for 24 to 72 hours.

-

Phase Separation:

-

Remove the vials and allow them to stand undisturbed for at least 1 hour.

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining solid.

-

-

Sample Collection:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet.

-

For maximum accuracy, filter the collected supernatant through a 0.22 µm chemical-resistant syringe filter (e.g., PTFE) into a clean analysis vial.

-

-

Quantification:

-

Prepare a standard curve of the compound in the mobile phase or chosen solvent.

-

Analyze the filtered sample using a validated HPLC or UV-Vis spectrophotometry method to determine its concentration.

-

Apply a dilution factor if the supernatant was diluted prior to analysis. The resulting concentration is the equilibrium solubility.

-

Rapid Qualitative Solubility Assessment

For initial screening, a qualitative assessment can efficiently classify the compound's solubility.

Protocol:

-

Add approximately 5-10 mg of this compound to a small test tube.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing or shaking vigorously after each addition.

-

Continue adding solvent up to a total volume of 1.0 mL.

-

Observe and record the results using the classifications in the table below.

| Classification | Observation | Approximate Solubility Range |

| Very Soluble | Dissolves completely in <0.2 mL | >50 mg/mL |

| Soluble | Dissolves completely in 0.2 - 1.0 mL | 10 - 50 mg/mL |

| Sparingly Soluble | A significant portion dissolves, but some solid remains | 1 - 10 mg/mL |

| Insoluble | No visible dissolution of the solid | <1 mg/mL |

Data Summary and Interpretation

Organizing experimental results in a structured table facilitates comparison and interpretation. Researchers should record their findings in a format similar to the one below.

| Solvent Class | Solvent | Dielectric Constant (ε at 25°C) | Experimental Solubility (mg/mL) | Observations |

| Polar Protic | Water | 80.1 | [Experimental Data] | [e.g., Clear solution] |

| Methanol | 32.7 | [Experimental Data] | [e.g., Clear solution] | |

| Ethanol | 24.6 | [Experimental Data] | [e.g., Hazy solution] | |

| Polar Aprotic | DMSO | 46.7 | [Experimental Data] | [e.g., Clear solution] |

| Acetonitrile | 37.5 | [Experimental Data] | [e.g., Fine precipitate] | |

| Acetone | 20.7 | [Experimental Data] | [e.g., Insoluble] | |

| Non-Polar | Toluene | 2.38 | [Experimental Data] | [e.g., Insoluble] |

| Hexane | 1.88 | [Experimental Data] | [e.g., Insoluble] |

Safety and Handling Precautions

While a specific safety data sheet (SDS) for this compound is not widely available, data from the closely related 1H-Benzimidazole-2-sulfonic acid and other benzimidazole sulfonic acids provide critical guidance.[6]

-

Hazard Identification: Due to the presence of the strong sulfonic acid group, this compound should be treated as corrosive . It is expected to cause severe skin burns and eye damage. Inhalation of dust may cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat.

-

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation.[8][9] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

References

-

Patsnap Eureka. (2024, November 25). Sulfonic Acid: Properties and Its Role in Modern Chemistry. [Link]

-

Molecules. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Link]

-

Solubility of Things. Benzimidazole. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5798, Benzimidazole. [Link]

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

ResearchGate. Solubility of Benzimidazoles in Alcohols. [Link]

-

Taylor & Francis Online. Sulfonic acid – Knowledge and References. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ACS Publications. Solubility of Benzimidazoles in Alcohols. [Link]

-

Wikipedia. Sulfonic acid. [Link]

-

Quora. How can you determine the solubility of organic compounds?. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1572160, 1H-Benzimidazole-2-sulfonic acid. [Link]

-

Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

Fiveable. Sulfonic Acid Definition. [Link]

-

ResearchGate. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the. [Link]

-

Wikipedia. Benzimidazole. [Link]

-

Georganics. 1H-Benzimidazole-2-sulfonic acid. [Link]

-

National Center for Biotechnology Information. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. fiveable.me [fiveable.me]

- 6. vigon.com [vigon.com]

- 7. 1H-Benzimidazole-2-sulfonic acid - High purity | EN [georganics.sk]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

CAS registry number and identifiers for 1h-Benzimidazole-1-sulfonic acid

This technical guide provides an in-depth analysis of 1H-Benzimidazole-1-sulfonic acid , distinguishing it from its more stable structural isomers.

Executive Summary

This compound (N-sulfonic acid) is a distinct chemical entity from the more commonly encountered 1H-Benzimidazole-2-sulfonic acid and 1H-Benzimidazole-5-sulfonic acid . While the 2- and 5-isomers are stable solids widely used in drug development and UV filtration (e.g., Ensulizole), the 1-sulfonic acid derivative represents a sulfamic acid class. These N-sulfonated heterocycles are typically kinetic products, often existing as zwitterionic inner salts or reactive intermediates prone to hydrolysis.

This guide details the identifiers for the specific N-sulfonic target requested, while providing the critical comparative data for the stable C-sulfonic isomers to ensure precise application in synthesis and formulation.

Part 1: Chemical Identity & Identifiers

Target Compound: Benzimidazole-1-sulfonic acid[1][2][3]

-

Chemical Nature: N-Sulfonic Acid (Sulfamic acid derivative).

-

Stability: Hydrolytically labile; often acts as a sulfonylating agent.

-

CAS Registry Number: 114389-46-7 (Referenced as the specific N-sulfonic acid entry).[1]

-

Molecular Formula:

[2] -

Molecular Weight: 198.20 g/mol [2]

| Identifier Type | Value | Note |

| IUPAC Name | 1-Sulfo-1H-benzimidazole | N-substituted sulfonic acid |

| SMILES | O=S(=O)(O)n1cnc2ccccc12 | Explicit N-S bond |

| InChI Key | (Generated) GWXQTTKUYBEZBP-UHFFFAOYSA-N | Note: Isomers may share keys if tautomers are not fixed.[3] |

| Chemical Class | Heterocyclic N-sulfonic acid | Reactive intermediate / Zwitterion |

Critical Isomers (Commonly Confused)

Researchers often mistake the N-sulfonic acid for the stable C-sulfonic acids.

| Compound Name | CAS Number | Position | Application |

| 1H-Benzimidazole-2-sulfonic acid | 40828-54-4 | C-2 | Stable synthesis building block.[3] |

| 2-Phenylbenzimidazole-5-sulfonic acid | 27503-81-7 | C-5 | "Ensulizole" (UV Filter/Sunscreen).[4] |

| 1H-Benzimidazole-5-sulfonic acid | 53918-03-9 | C-5 | Metabolite / Dye intermediate. |

Part 2: Structural Analysis & Reactivity

N-Sulfonation vs. C-Sulfonation

The position of the sulfonic acid group dictates the chemical behavior and stability of the molecule.

-

N-Sulfonation (Position 1):

-

Mechanism: Reaction of benzimidazole with chlorosulfonic acid or sulfur trioxide (

) complexes under mild, non-aqueous conditions. -

Nature: The N-S bond is polarized. In the presence of water or nucleophiles, the sulfonyl group can be transferred or hydrolyzed, regenerating the parent benzimidazole. This makes 1-sulfonic acids potential sulfonyl transfer reagents rather than stable drug scaffolds.

-

Structure: Often exists as a zwitterion (inner salt) where the N3 nitrogen is protonated (

) and the N1-sulfonate is anionic (

-

-

C-Sulfonation (Position 2 or 5):

-

Mechanism:

-

Position 5: Electrophilic aromatic substitution (sulfonation) of the benzene ring using oleum at high temperatures.

-

Position 2: Oxidation of 2-mercaptobenzimidazole (2-thiol) using hydrogen peroxide or permanganate.

-

-

Nature: The C-S bond is robust and hydrolytically stable. These derivatives are suitable for pharmaceutical formulations.

-

Visualization of Isomer Pathways

The following diagram illustrates the divergent synthesis pathways and structural relationships between the isomers.

Caption: Divergent sulfonation pathways yielding the labile N-isomer (1-sulfonic) vs. stable C-isomers (2- and 5-sulfonic).

Part 3: Synthesis Protocols

Protocol A: Synthesis of 1H-Benzimidazole-2-sulfonic acid (Stable Standard)

Rationale: This protocol is provided as the primary stable reference standard for researchers requiring a sulfonic acid benzimidazole.

-

Reagents: 2-Mercaptobenzimidazole (15.0 g, 0.1 mol), Hydrogen Peroxide (30% aq, 50 mL), Acetic Acid (glacial, 100 mL).

-

Setup: 500 mL 3-neck round-bottom flask equipped with a thermometer and reflux condenser.

-

Procedure:

-

Dissolve 2-mercaptobenzimidazole in glacial acetic acid.

-

Cool to 10°C in an ice bath.

-

Add

dropwise over 45 minutes. Caution: Exothermic reaction. Maintain temperature <60°C.[4] -

After addition, stir at room temperature for 2 hours.

-

A white precipitate forms (the sulfonic acid).

-

-

Isolation:

-

Filter the solid under vacuum.

-

Wash with cold water (

mL) and cold ethanol ( -

Dry in a vacuum oven at 50°C.

-

-

Validation:

-

Melting Point: >300°C (dec).

-

Solubility: Soluble in hot water; insoluble in organic solvents.

-

Protocol B: Generation of N-Sulfonic Acid Derivatives (Theoretical/Transient)

Rationale: For researchers investigating the 1-sulfonic acid specifically. Note that the free acid is difficult to isolate pure; it is often generated in situ.

-

Reagents: Benzimidazole (1.18 g, 10 mmol), Chlorosulfonic acid (1.0 mL, 15 mmol), Dichloromethane (DCM, anhydrous).

-

Procedure:

-

Dissolve benzimidazole in anhydrous DCM (20 mL) under Nitrogen atmosphere.

-

Cool to 0°C.

-

Add Chlorosulfonic acid dropwise.

-

Stir for 1 hour at 0°C.

-

-

Observation: A precipitate forms immediately. This is likely the benzimidazolium chlorosulfonate salt or the zwitterionic N-sulfonic acid.

-

Handling: Do not quench with water (hydrolysis will occur). Isolate by filtration under inert atmosphere if characterization is required.

Part 4: Applications in Drug Discovery

| Application Area | 1-Sulfonic Acid (N-Isomer) | 2- / 5-Sulfonic Acid (C-Isomers) |

| Solubility Enhancement | Poor (Hydrolyzes in aqueous media). | High . Used to solubilize hydrophobic benzimidazole scaffolds (e.g., Ensulizole). |

| Prodrug Design | Potential N-protecting group . Can be removed by mild hydrolysis to release the active parent drug. | Permanent structural modification. |

| Metabolism | Transient metabolite. | Stable Phase II metabolite (sulfoconjugate). |

| Synthesis Utility | Sulfonyl Transfer Reagent . Can transfer | Building block for peptidomimetics or UV filters.[4] |

References

-

ChemicalBook. (2024). Benzimidazole-1-sulfonic acid - CAS 114389-46-7 Entry.[1] Retrieved from .

-

Sigma-Aldrich. (2024). 1H-Benzimidazole-2-sulfonic acid - CAS 40828-54-4 Product Sheet. Retrieved from .

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 1572160: 1H-Benzimidazole-2-sulfonic acid. Retrieved from .

-

European Chemicals Agency (ECHA). (2024). Registration Dossier: 2-Phenylbenzimidazole-5-sulfonic acid (Ensulizole). Retrieved from .

- Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541.

Sources

A Technical Guide to the Biological Activity Potential of Sulfonated Benzimidazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fusion of a benzimidazole ring with a sulfonamide moiety creates a hybrid chemical scaffold with significant and diverse biological potential. Benzimidazole, a privileged heterocyclic structure biochemically analogous to purine nucleotides, provides a versatile framework for interacting with numerous biopolymers.[1][2][3] The sulfonamide group, a cornerstone pharmacophore in medicinal chemistry, imparts crucial physicochemical properties and biological activities.[4][5] This guide provides an in-depth exploration of the primary therapeutic applications of sulfonated benzimidazole derivatives, focusing on their mechanisms of action, quantitative activity data, and the detailed experimental protocols used for their evaluation. Key areas of focus include their potent anticancer, antimicrobial, and enzyme-inhibiting properties, making this scaffold a highly promising area for future drug discovery and development.[6][7]

Introduction: A Synthesis of Core Pharmacophores

The strategic combination of well-established pharmacophores into a single molecular entity is a powerful approach in modern drug design. This strategy often leads to compounds with novel or enhanced biological activities.

-

The Benzimidazole Scaffold: As a fused bicyclic heterocycle, the benzimidazole core is structurally similar to naturally occurring purines, allowing it to interact with a wide range of biological targets, including enzymes and nucleic acids.[1][2] This versatility has led to its incorporation into numerous clinically approved drugs for various therapeutic applications, including anti-ulcer, antiviral, and anthelmintic treatments.[5][8]

-

The Sulfonamide Moiety: The sulfonyl group (-S(=O)₂-) is a key feature of "sulfa drugs" and is associated with a broad spectrum of bioactivities, including well-known antibacterial, anti-inflammatory, and anticancer effects.[6][9] It can act as a hydrogen bond donor and acceptor, contributing to strong interactions with biological receptors.

The resulting sulfonated benzimidazole scaffold is therefore a logical and promising construct for developing new therapeutic agents with multifaceted mechanisms of action.[6]

Core Biological Activities and Mechanisms of Action

Sulfonated benzimidazole derivatives have demonstrated significant potential across several key therapeutic areas. This section details their mechanisms, presents supporting quantitative data, and provides validated protocols for their assessment.

Anticancer and Antiproliferative Potential

These scaffolds exhibit potent activity against various cancer cell lines through multiple, often overlapping, mechanisms that disrupt cancer cell growth, proliferation, and survival.[10][11]

Mechanisms of Action:

-

Disruption of Microtubule Dynamics: A primary mechanism for many benzimidazole-based compounds is the inhibition of tubulin polymerization.[10][12] By binding to β-tubulin, these agents disrupt the formation and function of the mitotic spindle, a critical structure for cell division. This interference leads to a halt in the cell cycle, specifically during the G2/M phase, and ultimately triggers programmed cell death (apoptosis).[1][12]

-

Inhibition of Oncogenic Signaling Pathways: Certain derivatives have been shown to inhibit key protein kinases that drive cancer cell proliferation and survival, such as those in the PI3K/AKT and MAPK signaling pathways.[10] By blocking these pathways, the compounds can suppress pro-survival signals and enhance apoptosis.

-

Cell Cycle Arrest and Apoptosis Induction: Beyond microtubule disruption, these compounds can induce cell cycle arrest through various checkpoints.[1][13] For example, some derivatives cause arrest at the G2/M phase, preventing cells from entering mitosis. This arrest is often followed by the activation of intrinsic apoptotic pathways, characterized by increased levels of reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential.[1]

-

Inhibition of Carbonic Anhydrases (CAs): Tumor microenvironments are often hypoxic (low oxygen), leading to the upregulation of specific CA isoforms, particularly CA IX and CA XII.[14][15] These enzymes help regulate pH, allowing cancer cells to thrive in acidic conditions. Sulfonamide-containing molecules are classic inhibitors of CAs, and by targeting these tumor-associated isoforms, sulfonated benzimidazoles can disrupt the pH balance and viability of cancer cells.[6][14]

Caption: Key anticancer mechanisms of sulfonated benzimidazoles.

Data Presentation: Antiproliferative Activity (IC₅₀)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative sulfonated benzimidazole compounds against various human cancer cell lines, demonstrating their potent antiproliferative effects.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) of Ref. | Source |

| Compound 10 | MGC-803 (Gastric) | 1.02 | 5-FU | 18.42 | [1] |

| PC-3 (Prostate) | 5.40 | 5-FU | 12.35 | [1] | |

| MCF-7 (Breast) | 4.30 | 5-FU | 6.82 | [1] | |

| Compound 6a | PC-3 (Prostate) | 55 | - | - | [16] |

| HepG2 (Liver) | 71 | - | - | [16] | |

| HEK293 (Kidney) | 106 | - | - | [16] |

Lower IC₅₀ values indicate higher potency.

Featured Protocol: Cytotoxicity Assessment using the MTT Assay

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity.[17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantitative measure of cell viability.[18][19]

Methodology:

-

Cell Seeding:

-

Culture cancer cells to logarithmic growth phase.

-

Trypsinize and resuspend cells to a concentration of 5-10 × 10⁴ cells/mL.[19]

-

Seed 100 µL of the cell suspension into each well of a 96-well flat-bottomed plate (yielding 5,000-10,000 cells/well).

-

Fill peripheral wells with sterile Phosphate-Buffered Saline (PBS) to minimize evaporation effects.

-

Incubate the plate in a humidified atmosphere (37°C, 5% CO₂) until cells form a monolayer.

-

-

Compound Treatment:

-

Prepare serial dilutions of the sulfonated benzimidazole test compounds in culture medium. It is advisable to use 5-7 concentration gradients.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

-

Include "vehicle control" wells containing only the solvent used to dissolve the compounds (e.g., DMSO) at the same final concentration.

-

Include "untreated control" wells with fresh medium only.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[18]

-

Return the plate to the incubator for 4 hours. Visually confirm the formation of purple formazan crystals within the cells using an inverted microscope.

-

-

Solubilization and Measurement:

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.[18][19]

-

Place the plate on an orbital shaker at low speed for 10-15 minutes to ensure complete dissolution of the formazan crystals.[19][20]

-

Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[18][20] A reference wavelength of >650 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) wells from all other readings.

-

Calculate cell viability as a percentage relative to the untreated control wells:

-

% Viability = (Absorbance_Treated / Absorbance_Untreated) * 100

-

-

Plot the % Viability against the compound concentration (log scale) to determine the IC₅₀ value.

-

Caption: Workflow for assessing cytotoxicity via MTT assay.

Antimicrobial Activity

Benzimidazole-sulfonyl hybrids have exhibited potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi, positioning them as potential leads for new anti-infective agents.[6][21]

Mechanism of Action:

While the precise mechanisms are still under investigation, the activity of sulfonamides is classically attributed to the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and amino acids. By mimicking the natural substrate (p-aminobenzoic acid, PABA), sulfonamides act as competitive inhibitors, halting bacterial growth. The benzimidazole moiety can enhance this activity, possibly by facilitating cell wall penetration or interacting with other bacterial targets.[5] Some derivatives may also function as efflux pump inhibitors, restoring the activity of other antibiotics when used in combination therapy.[22]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below shows the MIC values for representative compounds.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Source |

| Compound 72 | Gram-positive bacteria | 100 - 500 | [6] |

| Gram-negative bacteria | 100 - 500 | [6] | |

| Compound 6a | S. aureus (Gram +) | 32 | [16] |

| B. subtilis (Gram +) | 64 | [16] | |

| E. coli (Gram -) | 64 | [16] | |

| P. aeruginosa (Gram -) | 64 | [16] |

Lower MIC values indicate higher antibacterial potency.

Featured Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion)

The Kirby-Bauer test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial compounds.[23] An antimicrobial-impregnated paper disk placed on an agar plate creates a concentration gradient of the compound as it diffuses into the agar. The resulting zone of no growth around the disk is measured to assess the compound's efficacy.[24]

Methodology:

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the test bacterium from a non-selective agar plate cultured for 18-24 hours.

-

Suspend the colonies in sterile broth or saline.

-

Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard.[25] This ensures a standardized bacterial density for reproducible results.

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the adjusted bacterial suspension.

-

Remove excess liquid by pressing the swab firmly against the inside wall of the tube.[24]

-

Inoculate a Mueller-Hinton agar plate by streaking the swab across the entire surface to create a confluent lawn of growth. Rotate the plate by 60° and repeat the streaking twice more to ensure even coverage.[25]

-

Allow the plate to dry for 3-5 minutes.

-

-

Disk Application:

-

Using sterile forceps, aseptically place paper disks impregnated with a known concentration of the sulfonated benzimidazole compound onto the surface of the inoculated agar.

-

Ensure disks are placed at least 24 mm apart and not too close to the edge of the plate.[26]

-

Gently press each disk to ensure complete contact with the agar surface. Do not move a disk once it has touched the agar.[24]

-

-

Incubation:

-

Invert the plates and incubate them at 37°C for 18-24 hours.[26]

-

-

Result Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (the clear area with no bacterial growth) around each disk in millimeters (mm), including the disk diameter itself.[26]

-

The size of the zone is proportional to the susceptibility of the bacterium to the compound. Results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to standardized charts (e.g., from CLSI guidelines).

-

Caption: Experimental workflow for antimicrobial susceptibility testing (Kirby-Bauer).

Conclusion and Future Perspectives

Sulfonated benzimidazole scaffolds represent a highly versatile and potent class of compounds with demonstrated efficacy in anticancer and antimicrobial applications. Their ability to engage with multiple biological targets—from microbial enzymes like DHPS to key components of cancer cell machinery like tubulin and carbonic anhydrases—underscores their therapeutic potential.

Future research should focus on optimizing the structure-activity relationship (SAR) to enhance selectivity for specific targets, thereby increasing potency while minimizing potential off-target effects. For instance, designing derivatives that are highly selective for tumor-associated carbonic anhydrase isoforms could lead to more effective and less toxic anticancer agents. Similarly, exploring their potential as adjuvants in combination therapies to overcome drug resistance in both cancer and infectious diseases is a promising avenue for continued investigation.[22] The continued exploration of this chemical space is poised to yield novel candidates for drug development pipelines.

References

-

Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Biochemistry Research International, 2022, 7255299. [Link]

-

Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. ResearchGate. [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]

-

Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

-

Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PubMed. [Link]

-

Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

-

Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]

-

Open Oregon Educational Resources. Antibiotic Susceptibility Testing – Microbiology Laboratory Manual. Open Oregon Educational Resources. [Link]

-

Creative Bioarray. (2023). MTT Analysis Protocol. Creative Bioarray. [Link]

-

Various Authors. (2022). Chemical structures of antibacterial active benzimidazole-sulfonyl derivatives. Semantic Scholar. [Link]

-

De Luca, L., et al. (2019). Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies. National Center for Biotechnology Information. [Link]

-

Springer Nature Experiments. (2023). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

-

Inam, M., et al. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Cureus. [Link]

-

El-Sharkawy, M. A., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). National Center for Biotechnology Information. [Link]

-

Various Authors. (2017). An overview on some benzimidazole and sulfonamide derivatives with anti-microbial activity. ResearchGate. [Link]

-

417 Integrative Medicine. (2024). Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. 417 Integrative Medicine. [Link]

-

Al-Masoudi, N. A., et al. (2013). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. National Center for Biotechnology Information. [Link]

-

De Luca, L., et al. (2019). Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies. PubMed. [Link]

-

Various Authors. (2017). Synthesis, spectral studies and biological evaluation of some benzimidazole derivatives containing sulfonamide. ResearchGate. [Link]

-

Chalkappa, M., et al. (2023). The medicinal panorama of benzimidazoles and their scaffolds as anticancer and antithrombotic agents: A review. ResearchGate. [Link]

-

El-Gazzar, M. G., et al. (2020). Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. PubMed. [Link]

-

Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Semantic Scholar. [Link]

-

Khan, Y., et al. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. National Center for Biotechnology Information. [Link]

-

Various Authors. (2023). Broad mechanisms of action of benzimidazoles as anticancer agents. ResearchGate. [Link]

-

Szymański, J., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. National Center for Biotechnology Information. [Link]

-

Al-blewi, F. F., et al. (2018). Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents. ResearchGate. [Link]

-

Ng, S. W., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. National Center for Biotechnology Information. [Link]

-

Ilie, C. I., et al. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI. [Link]

Sources

- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. researchgate.net [researchgate.net]

- 12. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 13. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 24. hardydiagnostics.com [hardydiagnostics.com]

- 25. asm.org [asm.org]

- 26. microbenotes.com [microbenotes.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Benzimidazole-1-sulfonic acid

Welcome to our dedicated technical support center for the synthesis of 1H-benzimidazole-1-sulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific chemical transformation. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and product purity.

The synthesis of this compound, which involves the N-sulfonation of the benzimidazole ring, can be a nuanced process. Success often hinges on the careful control of reaction conditions to ensure regioselectivity and minimize side reactions. This guide provides in-depth, experience-based insights to navigate these complexities.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during your experiments. Each solution is grounded in chemical principles to provide a clear path to resolving the problem.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in the N-sulfonation of benzimidazole can stem from several factors, including incomplete reaction, product degradation, or competing side reactions. Let's break down the potential causes and solutions.

-

Incomplete Consumption of Starting Material: If you observe a significant amount of unreacted benzimidazole, the issue may lie with the activity of your sulfonating agent or the reaction conditions.

-

Solution: Consider using a more reactive sulfonating agent, such as a sulfur trioxide complex (e.g., SO₃-pyridine or SO₃-DMF). These reagents can be more effective for N-sulfonation than chlorosulfonic acid, which may favor C-sulfonation under certain conditions. Additionally, ensure your reagents are anhydrous, as moisture can quench the sulfonating agent.

-

-

Product Hydrolysis: The N-S bond in this compound can be labile, particularly in the presence of water or during work-up.

-

Solution: Employ a strictly anhydrous work-up procedure. Instead of quenching the reaction with water, consider precipitating the product by adding a non-polar solvent. If an aqueous work-up is unavoidable, keep the temperature low and the pH neutral or slightly acidic to minimize hydrolysis.

-

-

Suboptimal Reaction Temperature: Temperature control is critical. Too low a temperature may lead to an impractically slow reaction rate, while too high a temperature can promote side reactions or product decomposition.

-

Solution: We recommend starting the reaction at a low temperature (e.g., 0 °C) and gradually allowing it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile for your specific setup.

-

Q2: I am observing significant side product formation, particularly what appears to be C-sulfonated isomers. How can I improve the regioselectivity for N-sulfonation?

The formation of benzimidazole-4(7)-sulfonic acid and benzimidazole-5(6)-sulfonic acid are common competing reactions. A patent application has noted the challenge of forming isomeric impurities during benzimidazole sulfonation[1]. The key to favoring N-sulfonation is to modulate the electrophilicity of the sulfonating agent and the nucleophilicity of the benzimidazole nitrogens.

-

Choice of Sulfonating Agent: Highly reactive agents like fuming sulfuric acid or chlorosulfonic acid can be less selective.

-

Solution: As mentioned, SO₃ complexes (e.g., SO₃-pyridine) are generally milder and more selective for N-sulfonation. The pyridine in the complex can also act as a base to facilitate the reaction.

-

-

Use of a Base: The presence of a non-nucleophilic base can deprotonate the benzimidazole N-H, increasing its nucleophilicity and promoting attack at the nitrogen.

-

Solution: Incorporate a tertiary amine base, such as triethylamine or DIPEA, into your reaction mixture. The base can also scavenge any acidic byproducts that might promote C-sulfonation.

-

The following diagram illustrates a recommended workflow for improving N-sulfonation selectivity.

Caption: A recommended workflow for the selective N-sulfonation of benzimidazole.

Q3: The work-up and purification of my product are challenging. What are the best practices?

The polar nature of sulfonic acids can make them difficult to handle. As mentioned, avoiding hydrolysis is key.

-

Isolation:

-

Solution: If your product is a salt (e.g., a triethylammonium salt from the use of a base), it may precipitate from the reaction mixture upon addition of a less polar solvent like diethyl ether or hexanes. This avoids an aqueous work-up altogether.

-

-

Purification:

-

Solution: If impurities are present, recrystallization is a viable option. For a related compound, benzimidazole, recrystallization from boiling water has been shown to be effective.[2] Given the sulfonic acid moiety, a polar solvent system such as ethanol/water or isopropanol could be effective. If your product is colored, treatment with activated charcoal during recrystallization can help.[2]

-

The diagram below illustrates the potential reaction pathways.

Caption: Desired vs. potential side reaction pathways in benzimidazole sulfonation.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound.

Q1: What is the best sulfonating agent for this synthesis?

The choice of sulfonating agent is a critical parameter that influences both yield and regioselectivity.

| Sulfonating Agent | Reactivity | Common Byproducts | Selectivity for N-Sulfonation |

| Fuming Sulfuric Acid (Oleum) | Very High | Water, polymeric materials | Low; favors C-sulfonation |

| Chlorosulfonic Acid | High | HCl | Moderate; can lead to C-sulfonation |

| SO₃-Pyridine Complex | Moderate | Pyridine | High; generally favored for N-sulfonation |

| SO₃-DMF Complex | Moderate | DMF | High; similar to SO₃-Pyridine |

For the synthesis of this compound, we strongly recommend starting with an SO₃-Pyridine or SO₃-DMF complex. These reagents offer a good balance of reactivity and selectivity.

Q2: How does the choice of solvent affect the reaction?

The solvent plays a crucial role in solubilizing the reactants and influencing the reaction pathway.

-

Aprotic Polar Solvents: Solvents like Dichloromethane (DCM), Chloroform, or Acetonitrile are often good choices. They are generally unreactive towards sulfonating agents and can dissolve benzimidazole.

-

Ethers: Solvents like Tetrahydrofuran (THF) can be used, but be aware that they can be cleaved by strong acids, especially at elevated temperatures.

-

Protic Solvents: Avoid protic solvents like alcohols or water, as they will react with the sulfonating agent.

Q3: What are the critical safety precautions for this reaction?

Working with sulfonating agents requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

-

Fume Hood: All manipulations of sulfonating agents must be performed in a well-ventilated chemical fume hood.

-

Quenching: Be extremely cautious when quenching the reaction. Adding water to a concentrated acidic solution can generate significant heat and cause splashing. Always add the reaction mixture slowly to a cooled quenching solution (e.g., ice water or a cooled basic solution) with vigorous stirring.

Q4: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a straightforward method for monitoring the reaction.

-

TLC System: Use a polar mobile phase, such as DCM/Methanol or Ethyl Acetate/Methanol, to effectively separate the polar sulfonic acid product from the less polar benzimidazole starting material. The product should have a much lower Rf value.

-

Visualization: Visualize the spots under UV light. Staining with potassium permanganate can also be effective.

For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent tool to track the formation of the product and any side products.

We trust this guide will be a valuable resource in your research endeavors. Should you have further questions, please do not hesitate to contact our technical support team.

References

-

Al-Tel, T. H. (2011). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 16(10), 8631–8643. [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Biochemistry Research International, 2022, 7255299. [Link]

-

Chen, J., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34695-34716. [Link]

-

Wagner, E. C., & Millett, W. H. (1943). Benzimidazole. Organic Syntheses, 23, 7. [Link]

- Wang, L. (2019). Method for preparing sulfo-substituted benzimidazole and derivative thereof.

Sources

Validation & Comparative

Strategic Analysis of Sulfonyl-Benzimidazoles: Modern ATR-FTIR vs. Classical Methods

Topic: FTIR Spectral Analysis of Sulfonyl Group in Benzimidazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the landscape of medicinal chemistry, benzimidazole derivatives serve as a privileged scaffold, yielding potent anthelmintic, anticancer, and proton pump inhibitor (PPI) therapeutics.[1][2] The incorporation of a sulfonyl group (

While Nuclear Magnetic Resonance (NMR) is the gold standard for structural connectivity, it often fails to provide direct, unambiguous confirmation of the sulfur-oxygen bond status (e.g., distinguishing sulfonyl

This guide objectively compares Modern ATR-FTIR (Attenuated Total Reflectance) against classical KBr Transmission FTIR and NMR Spectroscopy for the specific characterization of sulfonyl-benzimidazoles. We provide experimental protocols and spectral markers to validate the

Part 1: The Sulfonyl Signature ( )

The sulfonyl group is a strong dipole, making it an ideal candidate for Infrared Spectroscopy.[1] Unlike the carbon backbone, the

1.1 Characteristic Wavenumbers

For benzimidazole derivatives, the sulfonyl group is identified by two distinct stretching vibrations. These bands are typically sharp and strong, distinct from the broad hydrogen-bonding bands of the benzimidazole

| Vibrational Mode | Frequency Range ( | Intensity | Diagnostic Value |

| Asymmetric Stretch ( | 1330 – 1370 | Strong | Primary indicator.[1] Often appears as a doublet in crystalline samples. |

| Symmetric Stretch ( | 1150 – 1180 | Strong | Secondary confirmation.[1] Highly stable position; less sensitive to electronic effects than |

| 1080 – 1100 | Medium/Weak | Confirms attachment to the benzimidazole ring (often obscured by fingerprint region). |

Critical Distinction: Sulfoxides (Sulfinyl,

) absorb significantly lower, typically at 1030–1060.[1] The absence of a band in the 1300s and presence in the 1000s indicates oxidation failure (sulfide sulfoxide) rather than sulfone formation.

1.2 The Vibrational Logic (Diagram)

The following diagram illustrates the physical basis of detection, linking molecular structure to spectral output.

Figure 1: The causal pathway from molecular structure to spectral peaks.[1] The high polarity of the S=O bond results in strong dipole changes, leading to intense IR absorption.

Part 2: Comparative Analysis – Method Selection

In drug development, speed and data integrity are paramount.[1] Here we compare the performance of the Modern ATR-FTIR workflow against the traditional KBr Pellet method and NMR .

2.1 ATR-FTIR vs. KBr Pellet (The "Product" vs. The "Classic")

| Feature | Method A: Modern ATR-FTIR (Recommended) | Method B: KBr Pellet (Legacy) | Verdict |

| Sample Prep | None. Direct deposition of solid powder. | High. Grinding with KBr, pressing under high pressure (10 tons). | ATR eliminates user-error in prep. |

| Water Interference | Low. Path length is fixed and short (~2 µm). | High. KBr is hygroscopic; absorbs atmospheric water, obscuring | ATR is superior for hygroscopic benzimidazoles. |

| Reproducibility | Excellent. Constant pressure clamps ensure uniform contact. | Variable. Depends on particle size, pellet thickness, and moisture uptake.[1] | ATR provides tighter standard deviations for QC. |

| Resolution | Good (typically 4 | Excellent. Transmission mode has higher signal-to-noise ratio for trace analysis. | KBr wins for trace impurities, ATR wins for bulk ID.[1] |

| Sample Recovery | 100%. Sample can be wiped off and reused. | 0%. Sample is destroyed in the pellet. | ATR is essential for scarce/expensive compounds. |

2.2 FTIR vs. NMR for Sulfonyl Confirmation

-

NMR (

,-

Pros: Defines the carbon skeleton and proton environments.

-

Cons: The sulfonyl group itself has no protons or carbons. Its presence is inferred by the deshielding effect on adjacent protons (downfield shift). This is indirect evidence.

-

-

FTIR:

-

Pros: Directly interrogates the

bond. It provides a "fingerprint" of the functional group. -

Cons: Cannot determine the exact position on the ring without supporting data.

-

Strategic Recommendation: Use NMR to establish the benzimidazole scaffold and ATR-FTIR to definitively confirm the oxidation state of the sulfur atom (Sulfide vs. Sulfone).

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for a single-reflection Diamond ATR accessory, the standard in modern pharmaceutical labs.[1]

3.1 Materials & Equipment

-

Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]

-

Accessory: Diamond or ZnSe ATR Crystal.

-

Sample: Synthesized Benzimidazole derivative (dried, >95% purity).

-

Solvent: Isopropanol (for cleaning).[1]

3.2 Step-by-Step Workflow

-

System Initialization:

-

Power on the FTIR and allow 30-minute warm-up for source stabilization.

-

Set parameters: Range 4000–600

; Resolution 4

-

-

Background Acquisition:

-

Clean the crystal with isopropanol and a lint-free tissue. Ensure it is dry.

-

Collect an "Air Background" spectrum. Validation Check: The background should show typically atmospheric

(2350

-

-

Sample Loading:

-

Place approx. 2–5 mg of the benzimidazole powder onto the center of the crystal.

-

Lower the pressure arm/clamp until the "force gauge" (if available) indicates optimal contact, or until the live spectrum preview shows maximized peak intensity without saturation.

-

-

Acquisition:

-

Data Processing:

-

Baseline correction (if necessary).

-

Peak picking: Set threshold to detect the strong sulfonyl bands.

-

3.3 Experimental Workflow Diagram

Figure 2: Optimized ATR-FTIR workflow for solid-state analysis of benzimidazole derivatives.

Part 4: Data Interpretation & Troubleshooting[1]

4.1 Interpretation Guide

When analyzing your spectrum, look for the following "fingerprint" pattern:

-

Region 3200–3400

: Look for -

Region 1330–1370

: The Asymmetric Sulfonyl Stretch . This is the "Truth Band." It must be strong. -

Region 1150–1180

: The Symmetric Sulfonyl Stretch .

4.2 Common Pitfalls

-

Polymorphism: Benzimidazoles are prone to polymorphism. Different crystal forms can shift peak positions by 2–5

due to different packing and hydrogen bonding networks. Solution: Always record the melting point alongside FTIR data. -

Residual Solvent: Sulfonyl chlorides (starting materials) have bands near 1370

but also show a distinctive -

Water Vapor: Inadequate background subtraction can leave "noisy" peaks in the 1400–1800

region, potentially masking the

References

-

Symmetric and Asymmetric Stretching Vibrations of the Sulphuryl Group. Source: Canadian Journal of Chemistry. URL:[Link] Relevance: Establishes the fundamental linear relationship between electronegativity and

frequencies. -

Synthesis and Characterization of Benzimidazole Derivatives. Source: International Journal of Pharmaceutical Sciences and Medicine (IJPSM). URL:[Link] Relevance: Provides experimental protocols for synthesizing benzimidazoles and confirms

and -

FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. Source: SFR Canada. URL:[Link] Relevance: Comparative analysis of FTIR sensitivity to polar groups (

) versus Raman. -

Infrared Spectra of Benzimidazole and its Complexes. Source: ResearchGate / Journal of Coordination Chemistry. URL:[Link] Relevance: Detailed assignment of the benzimidazole ring skeletal vibrations.

-

Synthesis and Characterization of Some Sulfonamide Derivatives. Source: Research India Publications. URL:[Link] Relevance: Confirms specific

peak positions (1365, 1159

Sources

A Comparative Guide to the Structural Confirmation of 1H-Benzimidazole-1-sulfonic Acid

Abstract

Unambiguous molecular structure confirmation is a cornerstone of modern chemical research and drug development. For novel heterocyclic compounds such as 1H-Benzimidazole-1-sulfonic acid, determining the precise three-dimensional arrangement of atoms is paramount for understanding its reactivity, biological activity, and material properties. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this target molecule, establishing single-crystal X-ray crystallography as the definitive method. We will explore the causality behind the experimental choices in crystallography, from crystal growth to structure refinement, and objectively compare its capabilities with complementary techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The addition of a sulfonic acid group, as in this compound, introduces unique chemical properties, including high polarity and potential for strong intermolecular interactions, which can significantly influence its behavior in biological systems. Given these features, confirming the exact isomeric and tautomeric form is not merely an academic exercise; it is a critical step in any research and development pipeline. While a combination of spectroscopic methods can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard, offering a direct and unambiguous visualization of the molecular structure in the solid state.[2][3]

This guide will proceed in three parts. First, we will detail the comprehensive workflow for structure determination by X-ray crystallography. Second, we will present a comparative analysis of orthogonal techniques that are essential for a holistic characterization. Finally, we will synthesize the data from these disparate methods to illustrate how they converge to provide a self-validating and trustworthy structural assignment.

Part I: The Gold Standard - Single-Crystal X-ray Crystallography

Modern single-crystal X-ray diffraction is a powerful and unambiguous analytical method for the absolute structural elucidation of solids.[2] It relies on the principle that electrons in a molecule diffract X-rays, and when molecules are arranged in a highly ordered, repeating lattice (a crystal), this diffraction produces a unique, measurable pattern. By analyzing this pattern, we can reconstruct a three-dimensional electron density map of the molecule and from it, determine atomic positions, bond lengths, bond angles, and stereochemistry with exceptional precision.[4]

Experimental Protocol: A Self-Validating Workflow

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is designed to ensure the quality and validity of the final result.

Step 1: Material Synthesis & High-Purity Recrystallization

-

Protocol: this compound is synthesized, potentially via the sulfonation of 1H-Benzimidazole. The crude product must be purified to >99% purity, typically by recrystallization from a suitable solvent system (e.g., water/ethanol mixtures). Purity is verified by NMR and LC-MS.

-

Causality (Expertise & Experience): Crystallization is a process of molecular self-assembly. Impurities disrupt the repeating lattice, either preventing crystal growth entirely or leading to poorly ordered, weakly diffracting crystals. Starting with the highest possible purity is non-negotiable for growing high-quality single crystals suitable for diffraction.

Step 2: Crystal Growth – The Art and Science

-

Protocol: Due to the polar nature of the sulfonic acid and benzimidazole moieties, slow evaporation from an aqueous or polar organic solvent is a primary choice. A saturated solution of the purified compound is prepared, filtered to remove any particulate matter, and left in a loosely covered vial in a vibration-free environment. Other methods like vapor diffusion or cooling crystallization may also be explored.

-

Causality: The goal is to allow molecules to transition from the disordered solution phase to the highly ordered solid phase slowly and methodically. Rapid precipitation traps solvent and introduces defects, whereas slow, controlled growth allows each molecule to find its lowest energy position in the crystal lattice, resulting in a well-ordered single crystal.

Step 3: Crystal Selection, Mounting, and Data Collection

-

Protocol: A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is selected under a microscope. It is mounted on a goniometer head and flash-cooled to a cryogenic temperature (e.g., 100 K) in a stream of nitrogen gas. Data is collected on a modern X-ray diffractometer.

-

Causality: Cryo-cooling is critical as it minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data.[2] This allows for more precise determination of atomic positions and thermal parameters.

Step 4: Structure Solution and Refinement

-

Protocol: The collected diffraction data is processed to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and refined using least-squares algorithms. The quality of the final model is assessed using metrics like the R-factor and Goodness-of-Fit (GooF).

-

Causality: The R-factor is a measure of the agreement between the experimentally observed diffraction pattern and the pattern calculated from the refined molecular model. A low R-factor (typically < 5%) indicates an excellent fit and a reliable structure. This final step provides precise atomic coordinates, bond lengths, and angles, which constitute the definitive structural evidence.

Sources

Publish Comparison Guide: UV-Vis Absorption Spectra of Benzimidazole Sulfonic Acids

Part 1: Executive Summary & Structural Clarification

The "1-Sulfonic" vs. "2-Sulfonic" Nomenclature

You requested data on 1H-Benzimidazole-1-sulfonic acid . It is critical to address the chemical reality of this specific nomenclature before proceeding:

-

This compound (N-Sulfonic): A structure where the sulfonic acid group (

) is attached to the nitrogen (N1) is generally chemically unstable in aqueous media. N-sulfonyl benzimidazoles are reactive intermediates (often used as sulfonylating agents) and readily hydrolyze back to the parent benzimidazole. They do not exist as stable, isolable solids for standard UV-Vis characterization. -

1H-Benzimidazole-2-sulfonic acid (C-Sulfonic): This is the stable, commercially available isomer (CAS 40828-54-4) where the sulfonic group is attached to the C2 carbon. This is likely the compound of interest for structural studies.

-

2-Phenylbenzimidazole-5-sulfonic acid (PBSA/Ensulizole): This is the industry-standard UV-absorbing derivative used in drug formulations and sunscreens.

Strategic Pivot: This guide will objectively compare the 1H-Benzimidazole-2-sulfonic acid (the structural analog) against the 2-Phenylbenzimidazole-5-sulfonic acid (the functional standard) and the parent Benzimidazole .

Part 2: Technical Profile & Mechanism

Electronic Transitions

The UV-Vis absorption of benzimidazole derivatives is driven by the conjugated

- Transitions: High intensity, typically observed in the 240–280 nm range (UVC/UVB).

- Transitions: Lower intensity, involving non-bonding electrons on the nitrogen atoms.

-

Auxochromic Effects: The addition of a sulfonic acid group (

) alters the polarity and solubility but has a moderate effect on

Comparative Specifications

| Feature | 1H-Benzimidazole-2-sulfonic acid | 2-Phenylbenzimidazole-5-sulfonic acid (PBSA) | 1H-Benzimidazole (Parent) |

| CAS Number | 40828-54-4 | 27503-81-7 | 51-17-2 |

| Primary Application | Synthetic intermediate, Glutamate racemase inhibitor | UV-B Filter (Sunscreen), Photo-stabilizer | Pharmacophore core |

| Solubility | Water-soluble (Zwitterionic) | Water-soluble (as salt), pH dependent | Ethanol/Organic soluble |

| Stability | High (Solid/Solution) | High (Photo-stable) | High |

Part 3: Experimental Data Comparison

The following data synthesizes experimental values for the stable derivatives. Note the distinct "Red Shift" provided by the phenyl conjugation in PBSA compared to the 2-sulfonic acid derivative.

Table 1: UV-Vis Spectral Data

| Compound | Solvent / pH | Molar Extinction Coeff. ( | Transition Type | |

| Benzimidazole | Ethanol | 243, 274, 278 | ~5,500 (at 274 nm) | |

| 1H-Benzimidazole-2-sulfonic acid | Water (pH 7) | 270 – 285 | ~6,000 – 8,000 (Est.) | |

| PBSA (Ensulizole) | Water (pH 7) | 302 | ~26,000 | Conjugated |

| PBSA (Ensulizole) | 0.1 M NaOH | 302 | 24,000 – 29,000 | Charge Transfer |

Critical Insight: The 2-sulfonic acid derivative retains the core spectral profile of the parent benzimidazole (absorbing primarily in UVC/short UVB), whereas the 5-sulfonic acid with a 2-phenyl group (PBSA) shifts absorption into the therapeutic UVB range (290–320 nm) with a 4-fold increase in extinction coefficient.

Part 4: Experimental Protocol (Self-Validating)

To accurately characterize these compounds, you must control for pH due to the acidic nature of the sulfonic group and the basic nature of the imidazole ring.

Reagents & Equipment

-

Solvent: Phosphate Buffered Saline (PBS) pH 7.4 (for physiological relevance) or HPLC-grade Methanol.

-

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

-

Cuvettes: Quartz (1 cm path length) – Glass cuts off <300 nm and is unsuitable.

Step-by-Step Workflow

Figure 1: Standardized workflow for UV-Vis characterization of sulfonated benzimidazoles.

Protocol Notes:

-

Solubility Check: The sulfonic acid derivatives are often zwitterionic. If the 2-sulfonic acid does not dissolve in neutral water, add minimal 0.1 M NaOH to deprotonate the sulfonic group (

), ensuring solubility. -

Concentration Range: Target an absorbance (Abs) between 0.2 and 0.8 for linearity (Beer-Lambert Law). A concentration of 10–20 µM is typically ideal.

-

pH Sensitivity: Benzimidazoles have a pKa ~5.5 (imidazole N) and ~12 (NH deprotonation). The sulfonic acid group is strongly acidic (pKa < 1). Ensure pH is recorded, as the spectrum will shift between cationic, neutral, and anionic forms.

Part 5: References

-

PubChem. (2023). 1H-Benzimidazole-2-sulfonic acid (CAS 40828-54-4).[1][2] National Library of Medicine. [Link]

-

European Commission. (2006). Opinion on Phenylbenzimidazole Sulfonic Acid and its Salts. Scientific Committee on Consumer Products (SCCP). [Link]

-

NIST Chemistry WebBook. (2023). Benzimidazole UV-Vis Spectrum. National Institute of Standards and Technology.[3][4] [Link]

-

Ines, M., et al. (2022). Design, synthesis and biological evaluation of novel hydroxy-phenyl-1H-benzimidazoles as radical scavengers and UV-protective agents. Molecules. [Link]

Sources

Comparative Stability Guide: Benzimidazole Sulfonates vs. Carboxylates

Topic: Comparative Stability of Benzimidazole Sulfonates versus Carboxylates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the optimization of benzimidazole-based therapeutics, the selection between sulfonate and carboxylate moieties—whether as pharmacophoric substituents or counter-ions in salt formation—presents a critical trade-off between solubility and hydrolytic/metabolic stability .

-

Benzimidazole Sulfonates (Salts/Mesylates): Offer superior aqueous solubility and bioavailability but pose higher risks of hygroscopicity and potential genotoxic impurity (GTI) formation (sulfonate esters).

-

Benzimidazole Carboxylates (Salts/Maleates/Fumarates): Provide enhanced solid-state stability and reduced hygroscopicity but often exhibit pH-dependent solubility limitations.

-

Pharmacophores (C-Substituted): C-sulfonated benzimidazoles (e.g., Ensulizole) are chemically inert but cell-impermeable; C-carboxylated derivatives are metabolically labile (glucuronidation targets) but offer tunable permeability.

This guide analyzes the physicochemical and mechanistic data to assist in lead optimization and pre-formulation.

Mechanistic Foundations of Stability

To understand the stability profiles, we must decouple the electronic and steric influences of the sulfonate (

Electronic Effects & Resonance

The benzimidazole ring (pKa

-

Sulfonates (Strong Acid Conjugates):

-

Inductive Effect: The sulfonyl group is strongly electron-withdrawing (

), significantly reducing the electron density of the benzimidazole ring. -

Hydrolytic Consequence: In N-sulfonyl derivatives, the S-N bond is activated. While resistant to acid hydrolysis, they are susceptible to nucleophilic attack (aminolysis/hydrolysis) in basic conditions due to the high leaving group ability of the benzimidazole anion.

-

-

Carboxylates (Weak Acid Conjugates):

-